molecular formula C16H14 B14569120 Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- CAS No. 61692-95-3

Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)-

Cat. No.: B14569120
CAS No.: 61692-95-3
M. Wt: 206.28 g/mol
InChI Key: AUTYPJYFPZWZDO-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- is an organic compound with the molecular formula C16H14 It is a derivative of benzene, featuring a methyl group and a phenyl-substituted propadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- involves its interaction with various molecular targets. The compound can participate in electrophilic and nucleophilic reactions due to the presence of the benzene ring and the propadienyl group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • Benzene, 1-methyl-1,2-propadienyl-
  • Benzene, 1,2-propadienyl-
  • Phenylpropadiene

Comparison: Benzene, 1-methyl-4-(3-phenyl-1,2-propadienyl)- is unique due to the presence of both a methyl group and a phenyl-substituted propadienyl group. This combination imparts distinct chemical and physical properties compared to its analogs. For instance, the additional phenyl group can enhance the compound’s stability and reactivity, making it more suitable for specific applications in synthesis and research .

Properties

CAS No.

61692-95-3

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-14-10-12-16(13-11-14)9-5-8-15-6-3-2-4-7-15/h2-4,6-13H,1H3

InChI Key

AUTYPJYFPZWZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C=CC2=CC=CC=C2

Origin of Product

United States

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